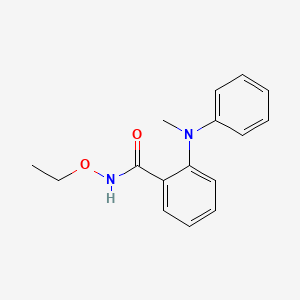![molecular formula C13H16N4OS B7529440 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)
2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is a chemical compound that has gained significant attention in scientific research. It is a member of the triazole family and is known for its potential applications in various fields such as medicine, agriculture, and material science. In
Mechanism of Action
The mechanism of action of 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is not fully understood. However, it is believed to work by inhibiting the growth of fungi, bacteria, and cancer cells. It is thought to do this by interfering with the biosynthesis of ergosterol, which is an essential component of fungal and bacterial cell membranes, and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells, including breast cancer cells and lung cancer cells. Additionally, it has been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide for lab experiments is its potential as a broad-spectrum antifungal and antibacterial agent. It has also shown promise as an anticancer agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide. One potential direction is the further exploration of its antifungal, antibacterial, and anticancer properties. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, the potential use of this compound as a pesticide and in material science should be further explored. Finally, the development of more water-soluble derivatives of this compound could lead to its increased use in various scientific research fields.
Synthesis Methods
The synthesis of 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 4-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form 4-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride. The final step involves the reaction of this intermediate with N-methylacetamide and sodium sulfide to form 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide.
Scientific Research Applications
2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide has potential applications in various scientific research fields. In medicine, it has been studied for its antifungal, antibacterial, and anticancer properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use in the development of new materials.
properties
IUPAC Name |
2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-4-5-11(6-10(9)2)17-8-15-16-13(17)19-7-12(18)14-3/h4-6,8H,7H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFWJVLXGHQUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
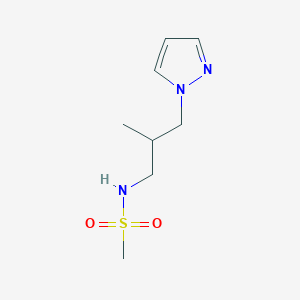
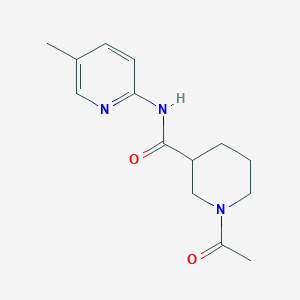
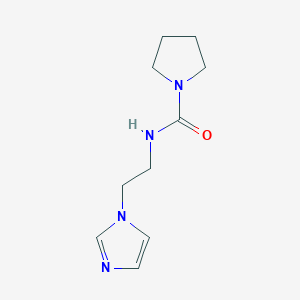
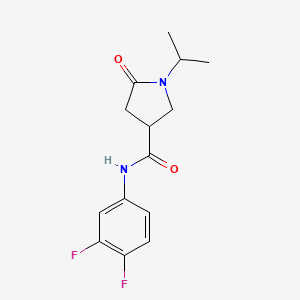
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
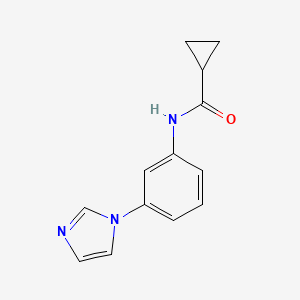

![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)
![3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)
![N-[2-(methylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B7529431.png)
![1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)
